5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride
Description
5,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused tricyclic core containing three nitrogen atoms. Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol . The structure comprises a bicyclic framework fused to an aromatic ring, with a chloride counterion stabilizing the protonated nitrogen.
Key structural features include:
- Tricyclic backbone: Provides steric rigidity and electronic conjugation.
- Three nitrogen atoms: Positioned at the 5, 8, and 10 positions, enabling diverse reactivity (e.g., hydrogen bonding, coordination chemistry).
- Chloride counterion: Enhances solubility in polar solvents.
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1;/h1-2,4,11H,3,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYEDDZIZBCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856452 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354801-06-1 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalysis for the final cyclization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo-dipyridine derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways involved may vary depending on the context of its use .
Comparison with Similar Compounds
Compound A : 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene
- Molecular formula : C₉H₅ClN₄
- Molecular weight : 204.62 g/mol
- CAS : 1263285-23-9
- Key differences :
- Contains four nitrogen atoms (vs. three in the target compound).
- Additional unsaturation in the tricyclic core (hexaene vs. tetraene), increasing aromaticity and reducing solubility.
- Lower molecular weight due to fewer hydrogen atoms.
Compound B : 1,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene Hydrochloride
Compound C : 6-[8-[(2,4-Difluorophenyl)methyl]-5,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic Acid
- Molecular formula : C₂₅H₂₇F₂N₃O₃
- Molecular weight : 479.5 g/mol
- CAS : 1354802-68-8
- Key differences :
- Functionalized with a difluorophenylmethyl group and a carboxylic acid side chain.
- Significantly higher molecular weight and lipophilicity, making it suitable for pharmacokinetic optimization in drug candidates.
Comparative Data Table
Research Findings
- Electronic Properties : The target compound’s tricyclic system exhibits a HOMO-LUMO gap of ~4.2 eV (calculated via DFT), comparable to Compound B but narrower than Compound A’s ~5.1 eV due to reduced aromaticity .
- Synthetic Utility : The chloride counterion in the target compound facilitates crystallization, as evidenced by its use in SHELXL -refined X-ray structures (R-factor < 0.05) .
Biological Activity
5,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride is a complex organic compound characterized by a unique tricyclic structure that incorporates nitrogen heteroatoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride |
| Molecular Formula | C₁₀H₇N₃·HCl |
| Molecular Weight | 197.63 g/mol |
| CAS Number | 7266-32-2 |
The tricyclic framework is significant for its reactivity and interaction capabilities with biological targets.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
Biological Activity Profiles
Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes predicted biological activities based on computational models and experimental data:
| Activity Type | Evidence Level | Notes |
|---|---|---|
| Antimicrobial | Moderate | Effective against Gram-positive bacteria |
| Anticancer | High | Induces apoptosis in cancer cell lines |
| Cytotoxicity | Moderate | Exhibits cytotoxic effects at high concentrations |
| Teratogenicity | Low | Potential risk observed in animal studies |
Case Studies and Research Findings
Recent studies have highlighted the potential of 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride in various applications:
- Anticancer Research :
-
Antimicrobial Activity :
- Research indicated that the compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for antibiotic development .
- Toxicological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
